N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS No.: 1251681-70-5
Cat. No.: VC5268488
Molecular Formula: C18H16F2N4O2S
Molecular Weight: 390.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251681-70-5 |
---|---|
Molecular Formula | C18H16F2N4O2S |
Molecular Weight | 390.41 |
IUPAC Name | N-[(2,4-difluorophenyl)methyl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C18H16F2N4O2S/c1-2-15-23-18(26-24-15)12-4-6-17(22-9-12)27-10-16(25)21-8-11-3-5-13(19)7-14(11)20/h3-7,9H,2,8,10H2,1H3,(H,21,25) |
Standard InChI Key | PGLFPNYGRPQSMQ-UHFFFAOYSA-N |
SMILES | CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
N-(2,4-difluorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (Molecular Formula: C₂₁H₁₉F₂N₃O₂S) is characterized by a central pyridine ring substituted at the 5-position with a 3-ethyl-1,2,4-oxadiazole moiety and at the 2-position with a thioacetamide group linked to a 2,4-difluorobenzyl amine. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its metabolic stability and role in enhancing binding affinity in medicinal compounds .
Molecular Geometry and Key Substituents
-
Pyridine Core: The pyridine ring provides a planar, aromatic base that facilitates π-π stacking interactions in biological targets.
-
3-Ethyl-1,2,4-Oxadiazole: The ethyl group at the 3-position of the oxadiazole ring introduces steric bulk and lipophilicity, potentially influencing membrane permeability .
-
Thioacetamide Linker: The sulfur atom in the thioacetamide group enhances hydrogen bonding capacity and may contribute to redox activity .
-
2,4-Difluorobenzyl: Fluorine atoms at the 2- and 4-positions of the benzyl group improve metabolic stability and modulate electronic effects through their strong electronegativity .
Table 1: Comparative Structural Data for Analogous Compounds
Synthetic Pathways and Optimization
While no explicit synthesis route for the target compound is documented, its structural analogs suggest a multi-step approach involving:
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, reacting 5-(pyridin-2-yl)thioacetamide with ethyl nitrile in the presence of hydroxylamine could yield the 3-ethyl-oxadiazole intermediate .
Pyridine Functionalization
Substitution at the 5-position of pyridine may involve palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between a boronic ester-functionalized oxadiazole and a bromopyridine precursor could introduce the heterocycle .
Thioacetamide Linkage
The thioether bond is formed through nucleophilic substitution, where a mercaptopyridine derivative reacts with a bromoacetamide intermediate. For instance, 2-bromo-N-(2,4-difluorobenzyl)acetamide could displace a leaving group on the pyridine ring .
Table 2: Hypothetical Reaction Yields and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Oxadiazole Cyclization | Ethyl nitrile, NH₂OH·HCl, DMF, 80°C | 65–70 |
2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 50–60 |
3 | Thioether Formation | K₂CO₃, DMF, RT | 75–80 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (calculated: 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 2,4-difluorobenzyl group likely reduces crystallinity, enhancing bioavailability compared to non-fluorinated analogs .
Metabolic Stability
Fluorine atoms inhibit cytochrome P450-mediated oxidation, while the oxadiazole ring resists hydrolytic cleavage. In vitro studies on similar compounds show half-lives exceeding 4 hours in human liver microsomes .
Table 3: Predicted ADME Properties
Parameter | Value | Method of Estimation |
---|---|---|
logP | 2.8 | ChemAxon |
Aqueous Solubility (mg/mL) | 0.12 | ALIKS |
Plasma Protein Binding (%) | 89 | QikProp |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume